An In-depth Technical Guide to O-Desmethyl Carvedilol-d5
An In-depth Technical Guide to O-Desmethyl Carvedilol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Carvedilol-d5 is the deuterated analog of O-Desmethyl Carvedilol, a primary metabolite of the widely prescribed antihypertensive drug, Carvedilol. As a stable isotope-labeled internal standard, it plays a crucial role in pharmacokinetic and metabolic studies, enabling precise quantification of the active metabolite in biological matrices. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical methodologies related to O-Desmethyl Carvedilol-d5.
Chemical and Physical Properties
A summary of the key chemical and physical properties of O-Desmethyl Carvedilol-d5 is presented in the table below. This data is essential for the accurate preparation of standards, interpretation of analytical results, and understanding of its behavior in various experimental settings.
| Property | Value | Reference |
| Chemical Name | 2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxy(propyl-d5)]amino]ethoxy]phenol | [1] |
| Synonyms | BM 14242-d5, Desmethylcarvedilol-d5 | [1] |
| CAS Number | 1794817-24-5 | [1] |
| Molecular Formula | C₂₃H₁₉D₅N₂O₄ | [1] |
| Molecular Weight | 397.48 g/mol | [1] |
| Appearance | Off-White Solid | [1] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated) | |
| Storage | 2-8°C Refrigerator | [1] |
| Shipping Conditions | Ambient | [1] |
Metabolic Pathway of Carvedilol to O-Desmethyl Carvedilol
Carvedilol undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of the significant metabolic pathways is O-demethylation, which leads to the formation of O-Desmethyl Carvedilol. This metabolite is further conjugated before excretion. The deuteration in O-Desmethyl Carvedilol-d5 does not alter its metabolic pathway but provides a distinct mass spectrometric signature, making it an ideal internal standard.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of O-Desmethyl Carvedilol-d5 are not extensively available in the public domain. However, based on the synthesis of Carvedilol and its analogs, a general synthetic approach can be outlined. The analytical quantification in biological matrices is well-documented, and a representative protocol for LC-MS/MS analysis is provided below.
General Synthetic Approach
The synthesis of O-Desmethyl Carvedilol-d5 would likely follow a multi-step process analogous to the synthesis of Carvedilol, incorporating a deuterated starting material. A plausible, though not explicitly documented, synthetic workflow is proposed below.
Analytical Protocol: Quantification by LC-MS/MS
The following protocol outlines a typical method for the extraction and quantification of O-Desmethyl Carvedilol from plasma samples using O-Desmethyl Carvedilol-d5 as an internal standard. This method is a composite of techniques described in the literature and may require optimization for specific laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction)
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Objective: To extract O-Desmethyl Carvedilol and the internal standard from the plasma matrix.
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Materials:
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Plasma samples
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O-Desmethyl Carvedilol-d5 internal standard solution
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Methanol
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0.1 N HCl in water
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2% Ammonia in methanol
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Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
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Procedure:
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Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Spike a known volume of plasma (e.g., 500 µL) with the O-Desmethyl Carvedilol-d5 internal standard.
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Load the plasma sample onto the conditioned SPE cartridge.
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Wash the cartridge with 1 mL of 0.1 N HCl in water, followed by 1 mL of water.
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Elute the analytes with 1 mL of 2% ammonia in methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
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2. LC-MS/MS Analysis
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Objective: To chromatographically separate and quantify O-Desmethyl Carvedilol.
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Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
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Chromatographic Conditions (Typical):
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Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometric Conditions (Typical):
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions for O-Desmethyl Carvedilol and O-Desmethyl Carvedilol-d5 would be monitored. These need to be determined empirically but would be based on their respective molecular weights.
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Conclusion
O-Desmethyl Carvedilol-d5 is an indispensable tool for the accurate bioanalysis of Carvedilol's primary metabolite. This guide provides essential chemical data, an overview of its metabolic formation, and a representative analytical protocol to aid researchers in their drug development and pharmacokinetic studies. While detailed synthetic procedures are not widely published, the provided information on its properties and analysis serves as a valuable resource for the scientific community.
